Pachypodol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant Activity:

One of the primary areas of pachypodol research focuses on its antioxidant properties. Studies have shown that pachypodol can scavenge free radicals, unstable molecules that can damage cells and contribute to various diseases. This antioxidant activity suggests pachypodol might be beneficial in protecting cells from oxidative stress, a condition linked to aging and chronic diseases.

Anti-Inflammatory Potential:

Inflammation is a natural response of the immune system, but chronic inflammation can be detrimental. Research suggests pachypodol might possess anti-inflammatory properties. Studies have observed pachypodol's ability to suppress the production of inflammatory mediators, potentially offering benefits in managing inflammatory conditions [].

Neuroprotective Effects:

Some scientific studies have explored the potential neuroprotective effects of pachypodol. These studies suggest pachypodol might help protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's []. However, more research is needed to understand its potential therapeutic applications in these areas.

Other Areas of Investigation:

Limited research suggests pachypodol might have additional biological effects, including anti-cancer and anti-microbial properties. However, these areas are in the preliminary stages of investigation, and further studies are needed to validate these findings and understand the mechanisms behind these potential effects [].

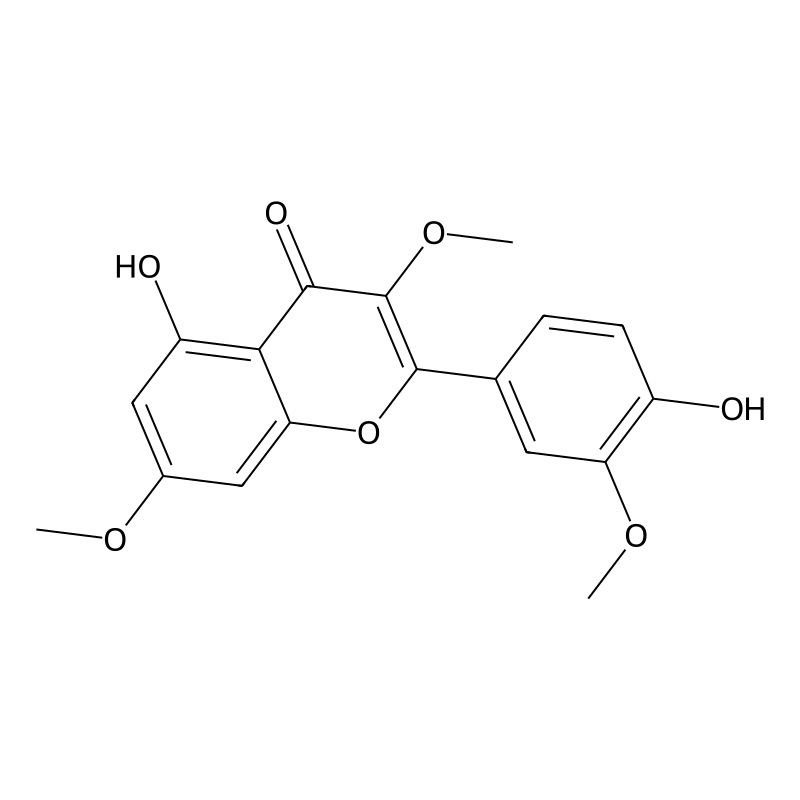

Pachypodol is classified as a methoxyflavonoid with the chemical formula C18H16O7. It is characterized by its unique structural features, which contribute to its biological properties. This compound is one of several bioactive constituents found in patchouli, a plant that has been traditionally used in various medicinal practices across Asia for its therapeutic benefits .

Research suggests that Pachypodol may possess various biological properties, including insecticidal and antitumor activities []. However, the precise mechanism of action for these effects remains under investigation.

Studies suggest that Pachypodol might interact with cellular enzymes or disrupt specific cellular processes []. More research is needed to fully understand its mechanism of action at the molecular level.

Pachypodol has demonstrated notable chemical reactivity, particularly in its antioxidant capacity. It has been shown to exert protective effects against oxidative stress in cell cultures, specifically HepG2 cells, by scavenging free radicals and reducing reactive oxygen species levels . Additionally, pachypodol inhibits certain enzymatic activities, such as those involved in photosynthesis, indicating its potential as a biochemical inhibitor .

The biological activities of pachypodol are extensive and include:

- Antioxidant: Protects cells from oxidative damage.

- Anti-inflammatory: Reduces inflammation markers in various assays.

- Antimicrobial: Exhibits activity against different microbial strains.

- Anticancer: Shows promise in inhibiting cancer cell proliferation.

- Cytotoxic: Induces cell death in certain cancer cell lines .

Studies have indicated that pachypodol activates the nuclear factor erythroid 2-related factor 2-antioxidant response element pathway, enhancing cellular defense mechanisms against oxidative stress .

Pachypodol can be isolated from Pogostemon cablin through various extraction and purification techniques. Common methods include:

- Column Chromatography: Utilizing silica gel for separation based on compound polarity.

- Solvent Extraction: Employing organic solvents to dissolve and extract the compound from plant material.

- Nuclear Magnetic Resonance Spectroscopy: Used for structural confirmation and purity assessment post-isolation .

The applications of pachypodol extend into several domains:

- Pharmaceuticals: Due to its diverse pharmacological properties, it is being investigated for use in developing new therapeutic agents.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations.

- Food Industry: Potential use as a natural preservative due to its antimicrobial effects .

Research on interaction studies indicates that pachypodol may enhance the efficacy of other therapeutic agents while also exhibiting synergistic effects when combined with other bioactive compounds. For instance, studies have shown that it can modulate signaling pathways involved in inflammation and apoptosis, suggesting potential for combination therapies in treating various diseases .

Pachypodol shares structural and functional similarities with several other flavonoids and methoxyflavonoids. Here are some notable comparisons:

| Compound Name | Source | Key Biological Activity | Unique Features |

|---|---|---|---|

| Eriodictyol | Eriodictyon californicum | Antioxidant, anti-inflammatory | Similar structure but different activity profile |

| Myricetin | Various plants | Antioxidant, anticancer | More potent antioxidant activity |

| Quercetin | Onions, apples | Anti-inflammatory, antiviral | Broader range of biological activities |

| Luteolin | Celery, green pepper | Antioxidant, anti-cancer | Stronger anti-cancer properties |

Pachypodol is unique due to its specific combination of methoxy groups and the resulting biological activities that distinguish it from similar compounds. Its particular efficacy against oxidative stress and inflammation makes it a valuable compound for further research and application in health sciences .

Solvent-Based Extraction Optimization

The selection of appropriate solvents for pachypodol extraction is critical to achieving optimal yields and purity. Pachypodol, chemically known as 5,4'-dihydroxy-3,7,3'-trimethoxyflavone, is a methoxyflavonoid compound that requires specific solvent systems for effective extraction from plant matrices [1] [2].

Methanol-Based Extraction Systems

Methanol extraction has proven to be one of the most effective methods for pachypodol isolation. The crude methanol extract of dried leaves from Pogostemon cablin Bentham has been successfully employed for pachypodol extraction, yielding approximately 67 grams of extract from 200 grams of plant material [1]. The methanol extraction process involves reflux extraction using 500 milliliters of methanol three times for 3 hours each, followed by concentration using a rotary evaporator.

Hexane Fractionation

Following methanol extraction, the extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The n-hexane fraction has demonstrated superior bioactivity for pachypodol isolation, with yields of approximately 36.2 grams from the initial extract [1]. This fraction contains the highest concentration of pachypodol among the various solvent fractions.

Ethyl Acetate Extraction

Research has shown that ethyl acetate extracts of Pogostemon cablin leaves exhibit significantly higher antimicrobial activity compared to hexane extracts, suggesting differential compound extraction profiles [3]. The ethyl acetate fraction typically yields 13.7 grams from the initial methanol extract, providing a moderate yield of pachypodol-containing compounds.

Supercritical Fluid Extraction Optimization

Supercritical fluid extraction using carbon dioxide with co-solvents has emerged as an environmentally friendly alternative for pachypodol extraction. Studies on Calycopteris floribunda leaves using supercritical fluid extraction with carbon dioxide and co-solvents have demonstrated optimal conditions at pressure of 30 megapascals and temperature of 35 degrees Celsius [4] [5]. This method offers advantages including reduced solvent consumption, minimal environmental impact, and selective extraction capabilities.

Microwave-Assisted Extraction

Microwave-assisted extraction represents a rapid and efficient method for pachypodol extraction. This technique utilizes microwave energy to enhance mass transfer and reduce extraction time while maintaining compound integrity [6]. The method is particularly advantageous for thermally stable compounds like pachypodol, offering reduced processing time and energy consumption.

Accelerated Solvent Extraction

Accelerated solvent extraction combined with response surface methodology has been successfully applied for polysaccharide extraction from plant materials, demonstrating optimal conditions with water as extraction solvent, extraction temperature of 71 degrees Celsius, extraction time of 6.5 minutes, and extraction pressure of 10 megapascals [7]. Similar principles can be applied to pachypodol extraction with appropriate solvent modifications.

| Extraction Method | Solvent System | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Methanol Extraction | Methanol/Water | 15-25 | 70-85 | High selectivity for polar compounds | Co-extraction of impurities |

| Hexane Extraction | n-Hexane | 10-20 | 85-95 | Efficient for non-polar compounds | Limited to non-polar compounds |

| Supercritical Fluid | CO₂ with co-solvent | 8-12 | 80-90 | Environmentally friendly | Equipment complexity |

| Microwave-Assisted | Ethanol/Water | 10-15 | 70-80 | Rapid extraction, energy efficient | Heat-sensitive compounds |

| Accelerated Solvent | Water/Ethanol | 15-20 | 75-85 | Automated, reproducible | High pressure requirements |

Advanced Chromatographic Separation Techniques

Column Chromatography

Traditional column chromatography remains a fundamental technique for pachypodol purification. Silica gel column chromatography using gradient elution systems has been successfully employed for pachypodol isolation from plant extracts. The typical procedure involves repeated column chromatography on silica gel using chloroform-methanol gradients ranging from 19:1 to 0:1 [8] [9].

Thin-Layer Chromatography

Thin-layer chromatography serves as both an analytical and preparative technique for pachypodol purification. Preparative thin-layer chromatography has been utilized for compound separation, with specific retention factor values characteristic of pachypodol under defined solvent systems [10] [11]. The technique employs toluene:ethyl acetate:formic acid (6:4:0.3 volume/volume/volume) as an effective mobile phase system.

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the gold standard for pachypodol analysis and purification. The technique utilizes reversed-phase chromatography with C18 columns and gradient elution systems. Optimal separation conditions include acetonitrile-water gradients with formic acid modifiers [1] [12]. The method provides high resolution and sensitivity for pachypodol detection and quantification.

Ultra-High Performance Liquid Chromatography

Ultra-high performance liquid chromatography offers enhanced resolution and faster analysis times compared to conventional high-performance liquid chromatography. This technique is particularly valuable for pachypodol analysis in complex matrices, providing superior peak separation and reduced analysis time [12]. The method employs smaller particle size columns and higher operating pressures for improved efficiency.

Preparative High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography enables large-scale purification of pachypodol for research and commercial applications. The technique allows for processing of larger sample quantities while maintaining high purity standards. Semi-preparative high-performance liquid chromatography has been successfully employed for pachypodol isolation with high recovery rates [13].

Centrifugal Partition Chromatography

Centrifugal partition chromatography has emerged as a powerful technique for pachypodol purification, offering unique advantages over traditional solid-phase chromatography. The method utilizes two immiscible liquid phases as stationary and mobile phases, with the stationary phase retained by centrifugal force [14] [15]. This technique achieved pachypodol purification with up to 98% purity and approximately 16% yield from n-hexane extracts [16].

Flash Chromatography

Flash chromatography provides a rapid and efficient method for pachypodol purification, offering advantages in terms of processing speed and solvent consumption. The technique employs higher flow rates and pressure compared to traditional column chromatography, resulting in reduced separation times while maintaining good resolution [17].

| Technique | Stationary Phase | Mobile Phase | Resolution | Processing Time | Sample Load |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel | Chloroform/Methanol gradient | Moderate | 2-6 hours | 1-10 g |

| Thin-Layer Chromatography | Silica gel plates | Toluene/Ethyl acetate/Formic acid | Low-Moderate | 30-60 minutes | 1-10 mg |

| High-Performance Liquid Chromatography | C18 reversed phase | Acetonitrile/Water gradient | High | 15-30 minutes | 1-100 mg |

| Ultra-High Performance Liquid Chromatography | C18 reversed phase | Acetonitrile/Water gradient | Very High | 5-15 minutes | 1-50 mg |

| Preparative High-Performance Liquid Chromatography | C18 reversed phase | Acetonitrile/Water gradient | High | 30-60 minutes | 100 mg-10 g |

| Centrifugal Partition Chromatography | Liquid-liquid system | Petroleum ether/Acetonitrile | High | 1-3 hours | 1-100 g |

Quality Control Parameters for Standardized Extracts

Purity Assessment Methods

Purity assessment represents a critical quality control parameter for pachypodol extracts. High-performance liquid chromatography coupled with ultraviolet detection and mass spectrometry provides comprehensive purity analysis. The minimum purity specification for pharmaceutical-grade pachypodol extracts typically requires 95% or higher purity [18] [19]. Advanced analytical methods include ultra-high performance liquid chromatography-tandem mass spectrometry for enhanced sensitivity and specificity.

Identity Confirmation Protocols

Identity confirmation of pachypodol involves multiple analytical techniques to ensure structural integrity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through proton and carbon-13 nuclear magnetic resonance analysis [1] [12]. The characteristic nuclear magnetic resonance signals for pachypodol include aromatic protons at 7.71 parts per million (doublet, J = 2.0 Hz), 7.68 parts per million (doublet of doublets, J = 8.4; 2.0 Hz), and 7.05 parts per million (doublet, J = 8.4 Hz), indicating the ABX system of the B-ring substituents.

Moisture Content Analysis

Moisture content determination is essential for extract stability and shelf-life assessment. Karl Fischer titration represents the standard method for moisture determination, with specifications typically requiring moisture content below 5% for dried extracts [18]. Excessive moisture content can lead to microbial growth and compound degradation.

Residual Solvent Analysis

Residual solvent analysis ensures the safety and quality of pachypodol extracts. Gas chromatography-mass spectrometry provides sensitive detection of residual solvents from extraction processes. Acceptable limits for residual solvents follow International Conference on Harmonisation guidelines, typically requiring levels below 0.5% for most organic solvents [18].

Heavy Metal Contamination Testing

Heavy metal analysis is mandatory for pharmaceutical and nutraceutical applications. Inductively coupled plasma-mass spectrometry provides accurate quantification of heavy metals including lead, mercury, cadmium, and arsenic. Acceptable limits typically require heavy metal content below 10 parts per million total [18].

Microbiological Quality Assessment

Microbiological quality testing ensures the safety of pachypodol extracts for human consumption. Standard testing protocols include total aerobic microbial count, total yeast and mold count, and specific pathogen testing according to United States Pharmacopeia chapters 61 and 62 [18]. Extracts must comply with established microbiological standards for their intended use.

Assay Content Determination

Assay content determination quantifies the active compound concentration in standardized extracts. High-performance liquid chromatography with ultraviolet detection provides accurate quantification of pachypodol content. Typical specifications require assay content between 98-102% of the labeled amount [18].

Related Substances Analysis

Related substances analysis identifies and quantifies impurities and degradation products in pachypodol extracts. High-performance liquid chromatography with ultraviolet detection and mass spectrometry enables comprehensive impurity profiling. Specifications typically limit related substances to below 2% of the total extract content [18].

Stability Testing Protocols

Stability testing evaluates the long-term storage characteristics of pachypodol extracts under various environmental conditions. Accelerated stability studies at elevated temperatures and humidity provide predictive information about extract shelf-life. Stress testing under oxidative, hydrolytic, and photolytic conditions identifies potential degradation pathways.

| Parameter | Method | Specification | Frequency |

|---|---|---|---|

| Purity Assessment | HPLC-UV/MS | ≥95% | Each batch |

| Identity Confirmation | NMR Spectroscopy | Structure confirmation | Initial qualification |

| Moisture Content | Karl Fischer Titration | ≤5% | Each batch |

| Residual Solvents | GC-MS | ≤0.5% | Each batch |

| Heavy Metals | ICP-MS | ≤10 ppm | Each batch |

| Microbiological Quality | USP <61> <62> | Complies with standards | Each batch |

| Assay Content | HPLC-UV | 98-102% | Each batch |

| Related Substances | HPLC-UV/MS | ≤2% | Each batch |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Morales-Flores F, Olivares-Palomares KS, Aguilar-Laurents MI, Rivero-Cruz JF, Lotina-Hennsen B, King-Díaz B. Flavonoids Affect the Light Reaction of Photosynthesis in Vitro and in Vivo as Well as the Growth of Plants. J Agric Food Chem. 2015 Sep 23;63(37):8106-15. doi: 10.1021/acs.jafc.5b02842. Epub 2015 Sep 14. PubMed PMID: 26322527.

3: González-Vázquez R, King Díaz B, Aguilar MI, Diego N, Lotina-Hennsen B. Pachypodol from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids. J Agric Food Chem. 2006 Feb 22;54(4):1217-21. PubMed PMID: 16478239.

4: Ali HA, Chowdhury AK, Rahman AK, Borkowski T, Nahar L, Sarker SD. Pachypodol, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro. Phytother Res. 2008 Dec;22(12):1684-7. doi: 10.1002/ptr.2539. PubMed PMID: 18570232.

5: Cavé A, Bouquet A, Paris RR. [Pachypodol (5,4'-dihydroxy 3,7,3'-trimethoxy flavone or 3,7,3'-quercetol trimethylether), a new flavonoid isolated from Pachypodanthium confine Engler and Diels (annonaceae)]. C R Acad Sci Hebd Seances Acad Sci D. 1973 Mar 19;276(12):1899-901. French. PubMed PMID: 4201538.

6: Zhao YL, Wang XY, Sun LX, Fan RH, Bi KS, Yu ZG. Cytotoxic constituents of Viscum coloratum. Z Naturforsch C. 2012 Mar-Apr;67(3-4):129-34. PubMed PMID: 22624328.

7: Huong DT, Kamperdick C, Sung TV. Homogentisic acid derivatives from Miliusa balansae. J Nat Prod. 2004 Mar;67(3):445-7. PubMed PMID: 15043427.

8: Moon H, Kim MJ, Son HJ, Kweon HJ, Kim JT, Kim Y, Shim J, Suh BC, Rhyu MR. Five hTRPA1 Agonists Found in Indigenous Korean Mint, Agastache rugosa. PLoS One. 2015 May 15;10(5):e0127060. doi: 10.1371/journal.pone.0127060. eCollection 2015. PubMed PMID: 25978436; PubMed Central PMCID: PMC4433173.

9: Puripattanavong J, Weber S, Brecht V, Frahm AW. Phytochemical investigation of Aglaia andamanica. Planta Med. 2000 Dec;66(8):740-5. PubMed PMID: 11199132.

10: Kang GJ, Yang SJ, Zhou HY, Yang ZM, Chen LY. [Chemical constituents of pattra medicine Euodia lepta]. Zhong Yao Cai. 2014 Jan;37(1):74-6. Chinese. PubMed PMID: 25090710.

11: Yang Y, Kinoshita K, Koyama K, Takahashi K, Tai T, Nunoura Y, Watanabe K. Anti-emetic principles of Pogostemon cablin (Blanco) Benth. Phytomedicine. 1999 May;6(2):89-93. PubMed PMID: 10374246.

12: Ryu B, Kim HM, Lee JS, Lee CK, Sezirahiga J, Woo JH, Choi JH, Jang DS. New Flavonol Glucuronides from the Flower Buds of Syzygium aromaticum (Clove). J Agric Food Chem. 2016 Apr 20;64(15):3048-53. doi: 10.1021/acs.jafc.6b00337. Epub 2016 Apr 12. PubMed PMID: 27045836.

13: Orabi KY, Mossa JS, Muhammed I, Alloush MH, Galal AM, El-Feraly FS, McPhail AT. New eudesmane sesquiterpenes from Plectranthus cylindraceus. J Nat Prod. 2000 Dec;63(12):1665-8. PubMed PMID: 11141110.

14: Huong DT, Luong DV, Thao TT, Sung TV. A new flavone and cytotoxic activity of flavonoid constituents isolated from Miliusa balansae (Annonaceae). Pharmazie. 2005 Aug;60(8):627-9. PubMed PMID: 16124409.

15: Guan L, Quan LH, Xu LZ, Cong PZ. [Chemical constituents of Pogostemon cablin (Blanco) Benth]. Zhongguo Zhong Yao Za Zhi. 1994 Jun;19(6):355-6, 383. Chinese. PubMed PMID: 7945883.

16: Huang JT, Cheng YY, Lin LC, Tsai TH. Structural Pharmacokinetics of Polymethoxylated Flavones in Rat Plasma Using HPLC-MS/MS. J Agric Food Chem. 2017 Mar 22;65(11):2406-2413. doi: 10.1021/acs.jafc.6b05390. Epub 2017 Mar 10. PubMed PMID: 28251856.

17: Zhou QM, Peng C, Li XH, Guo L, Xiong L, Lin DS. [Study on constituents of the aerial parts of Pogostemon cablin]. Zhong Yao Cai. 2013 Jun;36(6):915-8. Chinese. PubMed PMID: 24380274.

18: Yang GE, Bao L, Zhang XQ, Wang Y, Li Q, Zhang WK, Ye WC. [Studies on flavonoids and their antioxidant activities of Artemisia annua]. Zhong Yao Cai. 2009 Nov;32(11):1683-6. Chinese. PubMed PMID: 20218288.

19: Ishitsuka H, Ninomiya Y, Suhara Y. Molecular basis of drug resistance to new antirhinovirus agents. J Antimicrob Chemother. 1986 Oct;18 Suppl B:11-8. PubMed PMID: 3025150.

20: Robin V, Irurzun A, Amoros M, Boustie J, Carrasco L. Antipoliovirus flavonoids from Psiadia dentata. Antivir Chem Chemother. 2001 Sep;12(5):283-91. PubMed PMID: 11900347.